6-(2-Methoxyphenoxy)hexan-2-one
Description
6-(2-Methoxyphenoxy)hexan-2-one is a ketone derivative characterized by a hexan-2-one backbone substituted with a 2-methoxyphenoxy group at the sixth carbon. Notably, it is listed as a discontinued product by CymitQuimica, limiting its current commercial availability .
Properties
IUPAC Name |
6-(2-methoxyphenoxy)hexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-11(14)7-5-6-10-16-13-9-4-3-8-12(13)15-2/h3-4,8-9H,5-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLQEOXZNBJCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCOC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 6-(2-Methoxyphenoxy)hexan-2-one: Features a 2-methoxyphenoxy group attached to hexan-2-one. The ether linkage and methoxy substituent enhance aromatic interactions and polarity compared to simpler ketones.
- 6-Chlorohexan-2-one (CAS 10226-30-9): Substituted with a chlorine atom instead of the methoxyphenoxy group. The electron-withdrawing Cl increases electrophilicity, making it more reactive in nucleophilic substitutions .
- 6-(3-Hydroxy-4-methoxyphenyl)hexan-2-one: Contains a hydroxyl and methoxy group on the phenyl ring. The phenolic -OH group introduces hydrogen-bonding capacity, influencing solubility and biological activity .
- Methocarbamol (2-Hydroxy-3-(2-methoxyphenoxy)propyl carbamate): Shares the 2-methoxyphenoxy moiety but incorporates a carbamate ester and hydroxyl group, enabling muscle relaxant properties via adrenoceptor interactions .
Table 1: Structural Comparison
| Compound | Key Functional Groups | Substituent Position | Molecular Features |
|---|---|---|---|
| 6-(2-Methoxyphenoxy)hexan-2-one | Ketone, aromatic ether, methoxy | C6 of hexan-2-one | Moderate polarity, aromaticity |
| 6-Chlorohexan-2-one | Ketone, chloroalkyl | C6 of hexan-2-one | High reactivity, electrophilic |
| 6-(3-Hydroxy-4-methoxyphenyl)hexan-2-one | Ketone, phenolic -OH, methoxy | C6 of hexan-2-one | Hydrogen-bond donor, higher solubility |
| Methocarbamol | Carbamate, hydroxyl, methoxyphenoxy | Propyl chain | Bioactive, muscle relaxant |
Physicochemical Properties
- Boiling Point and Solubility: Hexan-2-one (CAS 591-78-6) has a boiling point of ~127°C and moderate water solubility. The addition of a 2-methoxyphenoxy group likely increases molecular weight and reduces volatility while enhancing lipophilicity . In contrast, 6-chlorohexan-2-one exhibits higher density and polarity due to the chlorine atom .
- Stability: The methoxyphenoxy group in 6-(2-Methoxyphenoxy)hexan-2-one may render it susceptible to acid-catalyzed ether cleavage or oxidative degradation. Comparatively, β-O-4 bond cleavage in related methoxyphenoxy ethanones occurs under mild alkaline conditions (0.5 mol/L KOtBu at 30°C), suggesting similar reactivity for the target compound .
Table 2: Physicochemical Properties
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